Acide Fmoc-9-amino-4,7-dioxanonanoïque

Vue d'ensemble

Description

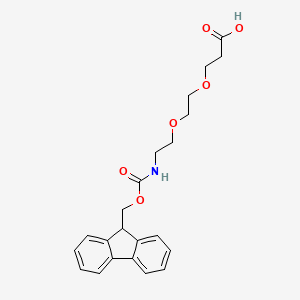

Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-N-amido-PEG2-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Fmoc-9-Amino-4,7-Dioxanonanoic acid involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Chemical Reactions Analysis

The terminal carboxylic acid of Fmoc-9-Amino-4,7-Dioxanonanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

Fmoc-9-Amino-4,7-Dioxanonanoic acid is a white crystalline powder . It has a melting point of 95.0 to 99.0 °C and a predicted boiling point of 621.0±50.0 °C . Its density is 1.243±0.06 g/cm3 at 20 ºC and 760 Torr . It is soluble in methanol .Applications De Recherche Scientifique

Fabrication de Matériaux Fonctionnels

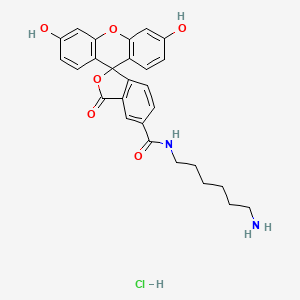

Les acides aminés modifiés par Fmoc et les peptides courts, tels que l'acide Fmoc-9-amino-4,7-dioxanonanoïque, sont utilisés comme blocs de construction bio-inspirés pour la fabrication de matériaux fonctionnels {svg_1}. L'hydrophobicité et l'aromaticité inhérentes du groupement Fmoc favorisent l'association des blocs de construction, les rendant idéaux pour la création de structures complexes {svg_2}.

Culture Cellulaire

Les propriétés d'auto-assemblage des acides aminés modifiés par Fmoc les rendent adaptés aux applications liées à la culture cellulaire {svg_3}. Ils peuvent fournir un environnement favorable à la croissance et à la prolifération des cellules.

Systèmes de Libération de Médicaments

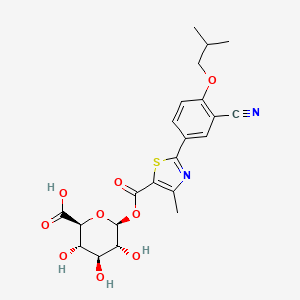

L'this compound peut être utilisé dans la préparation de conjugués d'insuline sensibles au glucose {svg_4}. Ces conjugués peuvent répondre aux changements de la glycémie, libérant de l'insuline en cas de besoin, ce qui en fait un outil prometteur pour la gestion du diabète.

Synthèse des Conjugués Anticorps-Médicaments (ADC)

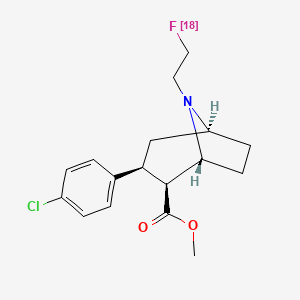

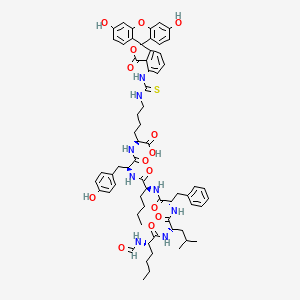

Fmoc-NH-PEG2-CH2CH2COOH est un lieur ADC clivable utilisé dans la synthèse de conjugués anticorps-médicaments {svg_5} {svg_6} {svg_7}. Les ADC sont une classe de thérapeutiques qui délivrent des médicaments cytotoxiques directement aux cellules cancéreuses par le biais d'anticorps, améliorant l'efficacité du traitement et réduisant les effets secondaires.

Synthèse des PROTAC

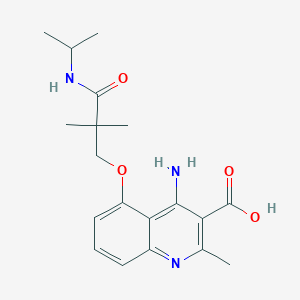

Fmoc-NH-PEG2-CH2CH2COOH est également un lieur PROTAC à base de PEG qui peut être utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTAC) {svg_8}. Les PROTAC sont une nouvelle classe de médicaments qui agissent en marquant les protéines pathogènes pour dégradation.

Synthèse Peptidique en Phase Solide

L'this compound peut être utilisé dans la synthèse peptidique en phase solide {svg_9}. Cette méthode permet la production efficace et rapide de peptides, qui sont utilisés dans un large éventail de recherches biologiques et de développement de médicaments.

Bio-Modélisation

Les propriétés d'auto-assemblage des acides aminés modifiés par Fmoc peuvent être utilisées pour la bio-modélisation {svg_10}. Cela implique l'utilisation de molécules biologiques comme modèles pour créer des nanostructures avec des formes et des fonctions spécifiques.

Applications Optiques

L'aromaticité du groupement Fmoc peut être exploitée pour des applications optiques {svg_11}. Par exemple, les structures auto-assemblées d'acides aminés modifiés par Fmoc peuvent présenter des propriétés optiques uniques, qui peuvent être utilisées dans le développement de capteurs et d'outils d'imagerie.

Mécanisme D'action

Target of Action

Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Fmoc-9-Amino-4,7-Dioxanonanoic acid is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .

Action Environment

The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .

Safety and Hazards

The safety data sheet for Fmoc-9-Amino-4,7-Dioxanonanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352, P362+P364) .

Analyse Biochimique

Biochemical Properties

The Fmoc-9-Amino-4,7-Dioxanonanoic acid is used as a protective group in organic synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Molecular Mechanism

The molecular mechanism of Fmoc-9-Amino-4,7-Dioxanonanoic acid primarily involves its role as a protective group in peptide synthesis . The Fmoc group protects the amine from unwanted reactions, and can be removed under basic conditions when the amine is needed for further reactions .

Temporal Effects in Laboratory Settings

The compound is known to be soluble in methanol and is typically stored at 2-8°C .

Transport and Distribution

Its solubility in methanol suggests that it may be able to pass through biological membranes.

Propriétés

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 | |

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)